

## Ingliforib: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ingliforib** (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial to glycogenolysis. By targeting the liver isoform of this enzyme, **Ingliforib** presents a promising therapeutic strategy for managing conditions associated with aberrant glucose metabolism, notably type 2 diabetes and myocardial ischemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical findings related to **Ingliforib**. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity.

## **Chemical Structure and Physicochemical Properties**

**Ingliforib**, with the chemical name 5-Chloro-N-[(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a complex small molecule with multiple chiral centers. Its structure is characterized by a chlorinated indole core linked to a derivatized propanamide chain, which in turn is bonded to a dihydroxypyrrolidine moiety.



| Property         | Value                                                                                                                                                                                                                                                                                                                                 | Source |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C23H24CIN3O5                                                                                                                                                                                                                                                                                                                          | [1]    |
| Molecular Weight | 457.91 g/mol                                                                                                                                                                                                                                                                                                                          | [1]    |
| CAS Number       | 186392-65-4                                                                                                                                                                                                                                                                                                                           | [2]    |
| Appearance       | Solid powder                                                                                                                                                                                                                                                                                                                          | [1]    |
| Solubility       | Insoluble in water; Soluble in  DMSO (92 mg/mL) and [2]  Ethanol (46 mg/mL)                                                                                                                                                                                                                                                           |        |
| Predicted pKa    | Due to the presence of multiple ionizable groups (secondary amine, hydroxyls, and amides), Ingliforib is expected to have multiple pKa values. Precise experimental values are not publicly available. Prediction software suggests a basic pKa for the pyrrolidine nitrogen and acidic pKa values for the hydroxyl and amide groups. | N/A    |
| Predicted logP   | The octanol-water partition coefficient (logP) is a measure of lipophilicity. While an experimental value is not available, computational models predict a moderate lipophilicity for Ingliforib, consistent with its poor water solubility and good solubility in organic solvents.                                                  | N/A    |

## **Mechanism of Action**







**Ingliforib** exerts its therapeutic effect by inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This enzyme exists in three isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB). **Ingliforib** demonstrates notable selectivity for the liver isoform.[2] [3]

The inhibition of hepatic glycogen phosphorylase by **Ingliforib** leads to a reduction in hepatic glucose output, a key factor in the pathophysiology of type 2 diabetes. By preventing the breakdown of glycogen into glucose-1-phosphate, **Ingliforib** helps to lower blood glucose levels.

In the context of myocardial ischemia, the inhibition of glycogenolysis by **Ingliforib** is cardioprotective. During ischemic events, anaerobic glycolysis of glycogen-derived glucose leads to the accumulation of lactate and protons, contributing to cellular damage. By inhibiting glycogenolysis, **Ingliforib** limits this metabolic pathway, thereby preserving myocardial tissue. [4]





Click to download full resolution via product page

Figure 1. Mechanism of Cardioprotection by Ingliforib.

## **Pharmacodynamics**

Preclinical studies have demonstrated the potent and selective inhibitory activity of **Ingliforib**.



| Parameter                   | Value       | Species/Tissue   | Source |
|-----------------------------|-------------|------------------|--------|
| IC50 (Liver GP)             | 52 nM       | -                | [2]    |
| IC50 (Brain GP)             | 150 nM      | -                | [2]    |
| IC50 (Muscle GP)            | 352 nM      | -                | [2]    |
| Infarct Size Reduction      | 52%         | Rabbit (in vivo) | [4]    |
| Plasma Glucose<br>Reduction | Significant | Rabbit (in vivo) | [4]    |
| Plasma Lactate<br>Reduction | Significant | Rabbit (in vivo) | [4]    |

In an in vivo rabbit model of myocardial ischemia-reperfusion, a loading dose of 15 mg/kg followed by an infusion of 23 mg/kg/h resulted in a free plasma concentration of 1.2  $\mu$ M (0.55  $\mu$ g/ml).[4] This concentration was associated with a significant reduction in myocardial infarct size.[4]

## **Pharmacokinetics (ADME)**

Detailed clinical pharmacokinetic data for **Ingliforib** is not extensively available in the public domain. Based on its physicochemical properties and data from preclinical studies, the following can be inferred:

- Absorption: Due to its poor water solubility, oral absorption of Ingliforib may be limited.
   Formulation strategies would be critical for achieving therapeutic plasma concentrations via the oral route.
- Distribution: Information on plasma protein binding and tissue distribution is not publicly available.
- Metabolism: The metabolic pathways of **Ingliforib** have not been fully elucidated.
- Excretion: The routes and rate of elimination of Ingliforib and its potential metabolites are not publicly available.



## **Synthesis**

A detailed, step-by-step synthesis protocol for **Ingliforib** is not publicly available. However, the synthesis of similar 5-chloro-1H-indole-2-carboxamide derivatives has been reported in the scientific literature. These syntheses generally involve the coupling of a substituted indole-2-carboxylic acid with a chiral amine. The synthesis of the chiral propanamide-pyrrolidine side chain is a key challenge, likely involving multiple stereoselective steps.

## **Preclinical and Clinical Development**

**Ingliforib** has undergone preclinical evaluation and was reported to have entered Phase II clinical trials.[3] However, the current status of its clinical development and the results of these trials are not publicly available. No active clinical trials for **Ingliforib** are currently listed on major clinical trial registries.

# Experimental Protocols Glycogen Phosphorylase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against glycogen phosphorylase.

Principle: The assay measures the production of glucose-1-phosphate from glycogen, which is then coupled to a series of enzymatic reactions culminating in a colorimetric or fluorometric readout.

#### Materials:

- Glycogen Phosphorylase (liver, muscle, or brain isoform)
- Glycogen
- Inorganic Phosphate
- Phosphoglucomutase
- Glucose-6-phosphate dehydrogenase



- NADP+
- Assay Buffer (e.g., HEPES buffer, pH 7.2)
- Test compound (Ingliforib)
- 96-well microplate
- Microplate reader

### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, glycogen, and NADP+.
- Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
- Add glycogen phosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase to initiate the reaction.
- Incubate the plate at a controlled temperature (e.g., 37°C).
- Monitor the increase in absorbance or fluorescence over time, which corresponds to the production of NADPH.
- Calculate the rate of reaction for each concentration of the test compound.
- Plot the reaction rate against the compound concentration and determine the IC50 value.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Model of Ischemia and Reperfusion Injury in Rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Model of Ischemia and Reperfusion Injury in Rabbits [app.jove.com]
- 4. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [Ingliforib: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671947#chemical-structure-and-properties-of-ingliforib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com